molecular formula C36H22N9Na3O13S2 B14463103 Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt CAS No. 72829-14-2

Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt

Cat. No.: B14463103
CAS No.: 72829-14-2
M. Wt: 921.7 g/mol
InChI Key: OYXBLKZRSIWIMJ-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, primarily focusing on azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalenesulfonic acid derivatives. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.

Industrial Production Methods

Industrial production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s vibrant color properties are due to the extensive conjugation of its azo groups, which absorb visible light.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt
  • Benzoic acid, 3-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt

Uniqueness

The uniqueness of Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This specific arrangement of functional groups enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

72829-14-2

Molecular Formula

C36H22N9Na3O13S2

Molecular Weight

921.7 g/mol

IUPAC Name

trisodium;5-[[4-[[4-[[8-amino-1-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C36H25N9O13S2.3Na/c37-31-30-19(15-28(59(53,54)55)32(31)43-40-23-9-12-25(13-10-23)45(51)52)16-29(60(56,57)58)33(34(30)47)44-41-22-7-5-20(6-8-22)38-35(48)18-1-3-21(4-2-18)39-42-24-11-14-27(46)26(17-24)36(49)50;;;/h1-17,46-47H,37H2,(H,38,48)(H,49,50)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3

InChI Key

OYXBLKZRSIWIMJ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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